4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

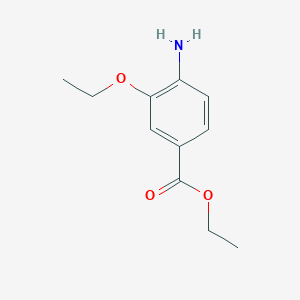

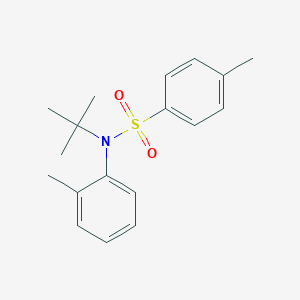

“4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid” is a derivative of cyclohexane, a six-membered ring compound. It has two substituents on the cyclohexane ring: a tert-butyl group and a methyl group . The tert-butyl group is larger and bulkier than the methyl group .

Synthesis Analysis

The synthesis of “4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid” could involve several steps. One possible method could be the reduction of a ketone to a secondary hydroxyl . Two of the simplest metal hydrides used to reduce ketones are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH or LAH), both of which are reducing agents .Molecular Structure Analysis

The molecular structure of “4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid” is determined by the steric effects of each substituent . Substituents prefer equatorial rather than axial positions in order to minimize the steric strain created of 1,3-diaxial interactions . The more stable conformation will place the larger substituent in the equatorial position .Chemical Reactions Analysis

The chemical reactions involving “4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid” could be influenced by the steric effects of the substituents . The tert-butyl group, being larger and bulkier, could affect the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid” are influenced by its molecular structure. The energy cost of having one tert-butyl group axial (versus equatorial) can be calculated from the values in table 4.7.1 and is approximately 22.8 kJ/mol .Mecanismo De Acción

Propiedades

IUPAC Name |

4-tert-butyl-1-methylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-11(2,3)9-5-7-12(4,8-6-9)10(13)14/h9H,5-8H2,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCDKLHCNIQGGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-2-methylbenzo[h]quinazoline](/img/structure/B373510.png)

![N-[3-(methylsulfonyl)phenyl]acetamide](/img/structure/B373525.png)